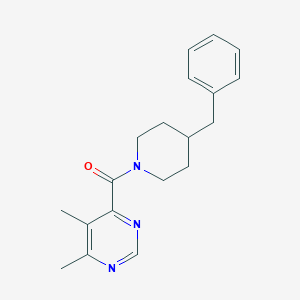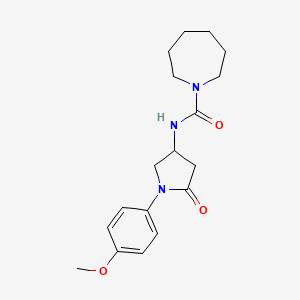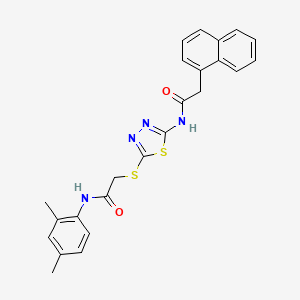
(4-Benzylpiperidin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone, also known as 4-Benzylpiperidine-5,6-dimethyl-4-pyrimidinone (4-BzPM), is a novel synthetic compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-BzPM involves its interaction with dopamine receptors and the inhibition of dopamine and norepinephrine reuptake. It has been shown to have high affinity for dopamine D3 receptors, which may contribute to its selective antagonism of this receptor subtype.
Effets Biochimiques Et Physiologiques
In animal studies, 4-BzPM has been found to increase locomotor activity and induce hyperactivity, which may be related to its interaction with dopamine receptors. Additionally, it has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may have implications in the treatment of addiction and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-BzPM is its selectivity for dopamine D3 receptors, which may make it a useful tool for studying the role of this receptor subtype in various physiological and pathological processes. However, its effects on other neurotransmitter systems, such as norepinephrine, may complicate interpretation of results. Additionally, the potential for off-target effects and toxicity must be carefully considered when using 4-BzPM in lab experiments.
Orientations Futures
There are several future directions for research on 4-BzPM. One area of interest is the potential therapeutic applications of the compound in the treatment of addiction and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-BzPM and its effects on other neurotransmitter systems. Finally, the development of more selective and potent dopamine D3 receptor antagonists may provide valuable tools for studying the role of this receptor subtype in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 4-BzPM involves the reaction of 4-benzylpiperidine with 5,6-dimethyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 4-BzPM. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-BzPM has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications in the treatment of addiction and psychiatric disorders. Additionally, 4-BzPM has been found to inhibit the reuptake of dopamine and norepinephrine, which may have implications in the treatment of depression.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-15(2)20-13-21-18(14)19(23)22-10-8-17(9-11-22)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVPGAAIRLMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidine-1-carbonyl)-5,6-dimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)


![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)